2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Kinase Inhibition Selectivity Medicinal Chemistry

Kinase drug discovery programs targeting Clk1, IKKα, and PLK4 demand the precise 2-methyl-5-amino-7-azaindole substitution pattern-alternative isomers or indole isosteres fail to maintain target potency and hinge-region binding. This building block provides the exact scaffold validated in potent inhibitors such as compound 10ad (Clk1 IC₅₀ = 5 nM) and SU1261 (IKKα Ki = 10 nM, 68-fold selective over IKKβ). • Validated core for replicating literature leads and exploring novel SAR • Free 5-amine handle enables modular conjugation for warhead attachment • 2-Methyl group critical for steric tuning of kinase selectivity

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 910818-29-0
Cat. No. B1463245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
CAS910818-29-0
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CN=C2N1)N
InChIInChI=1S/C8H9N3/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11)
InChIKeyDADDTRDATXSKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 910818-29-0): Core Azaindole Scaffold for Selective Kinase Inhibitor Design and Medicinal Chemistry


2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 910818-29-0) is a 7-azaindole heterocyclic building block. As a core structure, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold serves as a key adenosine mimetic and privileged structure in kinase drug discovery [1]. The specific 2-methyl and 5-amine substitution pattern is a critical functional handle that enables modular derivatization and has been employed in the synthesis of numerous potent and selective kinase inhibitors, including clinical candidates targeting Clk1, IKKα, and PLK4 [2][3].

Why Substituting 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine with Other Azaindoles or Pyridine Isosteres is Chemically Invalid


Generic substitution fails because the precise placement of the methyl and amino groups on the 7-azaindole core dictates both the vector and the subsequent synthetic utility of the scaffold. The 2-methyl group on the pyrrole ring is a key determinant of steric bulk and can be used to modulate kinase selectivity, while the free 5-amine provides a unique, nucleophilic handle for conjugation that is absent in other isomers like the 4- or 6-amine [1]. This exact pattern is required for synthesizing specific derivative classes, such as the potent Clk1 inhibitors (e.g., compound 10ad) which rely on the 5-position for attachment of a 2-aminopyrimidine warhead [2]. Using a different azaindole (e.g., 1H-pyrrolo[2,3-c]pyridine) or an indole isostere fundamentally changes the hydrogen-bonding pattern with kinase hinge regions, leading to unpredictable and often significant loss of potency and selectivity [3].

Quantitative Differentiation Evidence: 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine vs. Azaindole and Pyridine Scaffold Comparators


Selective Kinase Inhibition Enabled by 7-Azaindole Core vs. Indole Isosteres

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, from which this building block is derived, provides a demonstrable selectivity advantage over the simple indole isostere in kinase hinge-binding. In a study optimizing IKKα inhibitors, the azaindole scaffold was essential for achieving potent and selective inhibition [1]. The resulting compounds, such as SU1261 and SU1349, exhibited high selectivity for IKKα over the closely related IKKβ, a crucial feature for dissecting NF-κB signaling pathways.

Kinase Inhibition Selectivity Medicinal Chemistry

Functional Handle Differentiation: 5-Amino Group vs. Other Substitution Patterns

The 5-amino group on this specific compound is the critical nucleophilic site for generating potent Clk1 inhibitors, as demonstrated by the optimization of compound 10ad [1]. This derivative, which is directly synthesized from a 5-amino azaindole precursor, achieves an IC50 of 5 nM against Clk1 with over 300-fold selectivity for Dyrk1A. The 2-methyl group is also critical for SAR, as its removal or relocation reduces activity. This contrasts sharply with other isomers, such as 1H-pyrrolo[2,3-b]pyridin-4-amine, which would orient any attached warhead into a different region of the ATP-binding pocket, abolishing this activity.

Synthetic Utility Derivatization Building Block

Baseline Interaction Profile: OCT1 Inhibition vs. Standard Kinase Probes

While this compound is a building block, its intrinsic biological activity against the human organic cation transporter 1 (OCT1) has been quantitatively measured. It displays an IC50 of 138 µM for inhibiting OCT1-mediated substrate uptake [1]. This is a valuable baseline property for a chemical probe scaffold, as it is >27,000-fold less potent than the optimized Clk1 inhibitor 10ad (IC50 = 5 nM) derived from it, but may inform the selection of control compounds or assess the potential for transporter-related off-target effects in downstream cellular assays.

OCT1 Transporter Off-target Activity

Procurement-Driven Application Scenarios for 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine


Synthesis of Selective Clk1 Autophagy Inducers (e.g., Compound 10ad and Analogs)

This is the primary, validated application for this building block. Researchers developing next-generation Clk1 inhibitors for indications like acute liver injury (ALI) require this specific 5-amino-2-methyl-7-azaindole core to access the potent and selective chemotype represented by compound 10ad (Clk1 IC50 = 5 nM) [1]. Any deviation in the substitution pattern or core will abrogate this activity. Procurement ensures the ability to replicate and improve upon these published leads.

Building Selective IKKα/IKKβ Chemical Probes Based on the 7-Azaindole Scaffold

The 7-azaindole core, exemplified by this building block, is essential for developing selective IKKα inhibitors like SU1261 (IKKα Ki = 10 nM, 68-fold selective over IKKβ) [1]. These probes are critical for dissecting the distinct roles of canonical (IKKβ-driven) and non-canonical (IKKα-driven) NF-κB signaling in oncology and inflammation research. Sourcing the correct core scaffold is the foundational step for any medicinal chemistry program targeting this challenging selectivity profile.

Scaffold for PLK4 and AAK1 Kinase Inhibitor Discovery Programs

The 1H-pyrrolo[2,3-b]pyridine core is a recognized privileged structure for targeting Polo-like kinase 4 (PLK4), a key regulator of centriole replication and an anticancer target [1]. Similarly, this scaffold has yielded potent inhibitors of AAK1 (IC50 values in the low nM range) with demonstrated antiviral activity against dengue and Venezuelan equine encephalitis viruses [2]. This compound's 5-amino and 2-methyl groups provide a versatile starting point for exploring SAR around these and other kinases.

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